molecular formula C9H13ClN2O B13177865 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13177865
M. Wt: 200.66 g/mol
InChI Key: WMEIQUKZSZXOKH-UHFFFAOYSA-N
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Description

1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound with a unique structure that includes a pyrazole ring substituted with a chloropropyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,5-dimethylpyrazole with 3-chloropropyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloropropyl group can also participate in nucleophilic substitution reactions, leading to the formation of new chemical entities that may exhibit biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its combination of a pyrazole ring with a chloropropyl group and an aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Biological Activity

1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure featuring a chloropropyl group and a formyl group at the 4-position of the pyrazole ring. This compound has attracted attention due to its potential biological activities, which are relevant in medicinal chemistry and drug development.

Chemical Structure and Properties

  • Molecular Formula : C9_9H13_{13}ClN2_2O
  • Molecular Weight : 200.67 g/mol
  • SMILES Notation : O=C(C)C1=C(C)NN=C1C

The presence of two methyl groups at the 3 and 5 positions enhances its chemical reactivity and biological interactions.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several potential applications:

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound demonstrated significant inhibition of these cytokines in vitro, suggesting a potential for treating inflammatory diseases .

2. Antimicrobial Activity

Pyrazole derivatives have been reported to possess antimicrobial properties against various bacterial strains. Initial evaluations indicate that this compound may exhibit similar activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .

3. Anticancer Potential

The compound's ability to modulate signaling pathways involved in cancer progression is an area of ongoing research. Pyrazole derivatives have been linked to apoptosis induction in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives with notable biological activities:

StudyCompoundBiological ActivityFindings
Selvam et al. (2014)1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydesAnti-inflammatoryMaximum activity compared to diclofenac sodium .
Nagarapu et al. (2017)New series of pyrazole derivativesAnti-inflammatorySome derivatives showed over 75% inhibition in carrageenan-induced edema models .
Burguete et al. (2017)Novel 1,5-diaryl pyrazolesAntibacterialEffective against E. coli and S. aureus with promising results .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors for enzymes involved in inflammatory pathways.
  • Receptor Modulation : They may also modulate receptors related to pain and inflammation.

Further studies are required to elucidate the precise mechanisms through which this compound exerts its effects.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

1-(3-chloropropyl)-3,5-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C9H13ClN2O/c1-7-9(6-13)8(2)12(11-7)5-3-4-10/h6H,3-5H2,1-2H3

InChI Key

WMEIQUKZSZXOKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCCl)C)C=O

Origin of Product

United States

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